molecular formula C16H9F5N2OS B2363374 3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-ol CAS No. 78576-07-5

3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B2363374
CAS No.: 78576-07-5
M. Wt: 372.31
InChI Key: ISNUUWYJLLUFCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-ol is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with a perfluorophenylthio group, a phenyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Perfluorophenylthio Group: The perfluorophenylthio group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Substitution with the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrazole in the presence of a palladium catalyst.

    Hydroxylation: The hydroxyl group can be introduced through selective oxidation of the corresponding precursor.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the perfluorophenylthio group.

    Substitution: The phenyl and perfluorophenylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogenated compounds and organometallic reagents (e.g., Grignard reagents) are commonly used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxygenated derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets, providing insights into their mechanisms of action.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules with industrial significance.

Mechanism of Action

The mechanism of action of 3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The perfluorophenylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-4-((trifluoromethyl)thio)-1-phenyl-1H-pyrazol-5-ol
  • 3-methyl-4-((perfluorobutyl)thio)-1-phenyl-1H-pyrazol-5-ol
  • 3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate

Uniqueness

3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-ol is unique due to the presence of the perfluorophenylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

5-methyl-4-(2,3,4,5,6-pentafluorophenyl)sulfanyl-2-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F5N2OS/c1-7-14(16(24)23(22-7)8-5-3-2-4-6-8)25-15-12(20)10(18)9(17)11(19)13(15)21/h2-6,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTQRRZRMSWSCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)SC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F5N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.